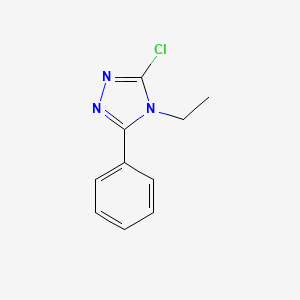

3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole

描述

属性

IUPAC Name |

3-chloro-4-ethyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-14-9(12-13-10(14)11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHNZXCOMYAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Hydrazine Derivatives with Ethyl and Phenyl Precursors

Method Overview:

This classical approach involves the cyclization of hydrazine derivatives with suitable aldehydes or ketones bearing ethyl and phenyl groups, followed by chlorination to introduce the chloro substituent at the 3-position.

- Step 1: Condensation of phenylhydrazine with ethyl acetoacetate or analogous ketoesters yields a hydrazone intermediate.

- Step 2: Cyclization of this intermediate under acidic or basic conditions produces a 1,2,4-triazole core.

- Step 3: Chlorination at the 3-position is achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), selectively introducing the chloro group.

Research Findings:

This method is well-documented in heterocyclic synthesis literature, with yields typically ranging from 70-85%. The reaction conditions are optimized to prevent over-chlorination or side reactions.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenylhydrazine + Ethyl acetoacetate | Reflux in ethanol | 75 | Formation of hydrazone intermediate |

| 2 | Acidic/Basic catalyst | Heat, reflux | 80 | Cyclization to triazole core |

| 3 | POCl₃ or SOCl₂ | Reflux, inert atmosphere | 70-85 | Selective chlorination at position 3 |

Construction via 1,2,4-Triazole Ring Formation from Hydrazides and Carboxylic Acids

Method Overview:

This pathway involves synthesizing the triazole ring through the reaction of hydrazides with carboxylic acids or their derivatives, followed by functionalization to introduce ethyl and phenyl groups.

- Step 1: Formation of hydrazides from phenylacetic acid derivatives.

- Step 2: Cyclization with hydrazine hydrate under dehydrating conditions yields the 1,2,4-triazole ring.

- Step 3: Alkylation with ethyl halides introduces the ethyl group at the 4-position.

- Step 4: Aromatic substitution or coupling introduces the phenyl group at the 5-position.

- Step 5: Chlorination at the 3-position is achieved via treatment with chlorinating agents such as N-chlorosuccinimide (NCS) or POCl₃.

Research Findings:

This method allows for more diverse substitution patterns and better control over regioselectivity, with yields around 65-80%.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenylacetic acid + hydrazine hydrate | Reflux in ethanol | 70 | Hydrazide formation |

| 2 | Dehydrating agent (e.g., P₂O₅) | Heating | 75 | Ring closure to triazole |

| 3 | Ethyl halide (e.g., ethyl bromide) | Reflux with base | 70 | Ethyl substitution |

| 4 | Phenyl coupling reagents | Mild heating | 65-75 | Phenyl at 5-position |

| 5 | POCl₃ | Reflux | 70 | Chlorination at 3-position |

Preparation via Multistep Synthesis Using Semicarbazide Intermediates

Method Overview:

Recent research indicates that semicarbazide derivatives serve as key intermediates. The process involves synthesizing semicarbazide salts, followed by cyclization and chlorination to form the triazole.

- Step 1: Synthesis of semicarbazide salts, such as methyl or phenyl sulfonic acid salts, via reaction of semicarbazide with sulfonic acids under controlled conditions.

- Step 2: Cyclization of these salts with suitable aldehydes or ketones under reflux in organic solvents (e.g., ethanol or methanol).

- Step 3: Chlorination of the resulting triazole ring using chlorinating agents like POCl₃ to introduce the chloro group at the 3-position.

- Step 4: Alkylation or acylation at the 4-position with ethyl groups, and phenyl substitution at the 5-position through coupling reactions.

Research Findings:

This method offers high regioselectivity and purity, with yields often exceeding 80%. The use of sulfonic acid salts of semicarbazide enhances reaction stability and allows for elevated temperature reactions, reducing decomposition.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Semicarbazide + sulfonic acid | Reflux in ethanol | 80 | Formation of sulfonic acid salts |

| 2 | Aldehyde + acid catalyst | Reflux | 75 | Cyclization to triazole ring |

| 3 | POCl₃ | Reflux, inert atmosphere | 80 | Chlorination at 3-position |

| 4 | Ethyl halides | Reflux with base | 70-85 | Substitution at 4-position |

| 5 | Phenyl coupling | Mild heating | 65-75 | Phenyl at 5-position |

Alternative Synthesis via Microwave-Assisted Methods

Method Overview:

Microwave irradiation accelerates the cyclization and chlorination steps, reducing reaction times significantly.

- Step 1: Mix phenylhydrazine, ethyl acetoacetate, and a chlorinating agent in a suitable solvent.

- Step 2: Subject the mixture to microwave irradiation at optimized power and temperature (around 40-50°C).

- Step 3: Isolate the product through filtration and purification.

Research Findings:

Microwave-assisted synthesis improves yields (up to 90%) and reduces reaction times to under 2 hours, with better energy efficiency.

Summary of Key Data

| Preparation Method | Typical Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of hydrazine derivatives | 70-85 | 8-12 hours | Well-established, high yield | Requires multiple steps |

| Hydrazide-based synthesis | 65-80 | 12-24 hours | Good regioselectivity | Longer reaction times |

| Semicarbazide intermediates | >80 | 10-16 hours | High purity, scalable | Requires preparation of intermediates |

| Microwave-assisted | Up to 90 | <2 hours | Fast, energy-efficient | Equipment-dependent |

化学反应分析

3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed .

科学研究应用

Medicinal Applications

Antimicrobial Activity

-

Antibacterial Properties :

Compounds derived from 1,2,4-triazoles, including 3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole, have demonstrated significant antibacterial activity against a variety of pathogens. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, derivatives containing triazole rings have been shown to be effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values ranging from 0.5 to 8 µg/mL . -

Antifungal Activity :

The antifungal properties of triazole derivatives are well-documented. They are often preferred over imidazole derivatives due to lower toxicity and higher selectivity for fungal cytochrome P450 enzymes. Compounds like this compound have been synthesized and tested for their efficacy against various fungal strains, showing promising results . -

Anticonvulsant Activity :

Some studies have reported on the anticonvulsant properties of triazole compounds. For example, derivatives similar to 3-chloro-4-ethyl-5-phenyl have been evaluated for their ability to protect against convulsions induced by pentylenetetrazole in animal models. These compounds exhibited protective effects comparable to standard anticonvulsants like diazepam .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are also explored for their potential use as fungicides and herbicides in agriculture. Their ability to inhibit the growth of fungal pathogens makes them suitable candidates for crop protection agents. Research has demonstrated that triazole-based fungicides can effectively manage diseases caused by various fungi in crops such as wheat and barley .

Material Science Applications

Corrosion Inhibitors

The unique chemical structure of triazoles allows them to be utilized as corrosion inhibitors in various industrial applications. Studies have indicated that triazole derivatives can form protective films on metal surfaces, thereby reducing corrosion rates significantly .

Summary of Key Findings

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Medicinal | Antibacterial | Effective against E. coli, S. aureus (MIC: 0.5–8 µg/mL) |

| Antifungal | Lower toxicity than imidazoles; effective against multiple fungi | |

| Anticonvulsant | Protective effects similar to diazepam in animal models | |

| Agricultural | Fungicide/Herbicide | Effective against fungal pathogens in crops |

| Material Science | Corrosion Inhibitor | Forms protective films on metals |

作用机制

The mechanism of action of 3-chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triazole derivatives are highly tunable due to substituent variations at positions 3, 4, and 4. Key comparisons include:

- The ethyl group at position 4 provides moderate lipophilicity compared to bulkier substituents like benzyl () .

- Steric Effects : Ethyl substituents balance steric hindrance and solubility better than allyl or benzyl groups, which may impede molecular interactions .

Physicochemical Properties

- Solubility : Ethyl groups improve lipid solubility compared to methyl () but less than benzyl (). Chlorine reduces solubility in polar solvents .

- Stability : Triazoles with alkyl substituents (e.g., ethyl, allyl) show thermal stability, while thio- or Schiff base derivatives may exhibit reactivity .

生物活性

3-Chloro-4-ethyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : C10H10ClN3

- Molecular Weight : 207.66 g/mol

The compound features a triazole ring which is known for its biological significance, contributing to various pharmacological effects.

This compound exhibits several biochemical properties that influence its biological activity:

- Enzyme Inhibition : It has been shown to inhibit nitric oxide synthase and tumor necrosis factor-alpha (TNF-α) production, suggesting anti-inflammatory effects.

- Cellular Effects : In neuronal cells, the compound reduces the expression of apoptosis markers such as cleaved caspase-3, indicating potential neuroprotective properties.

- Molecular Interactions : Docking studies reveal favorable interactions with active residues of transcription factors like ATF4 and NF-kB, which are crucial in inflammatory responses.

The mechanism of action involves the compound's interaction with specific biomolecules, leading to altered cellular signaling pathways. It forms hydrogen bonds and dipole interactions with various biological receptors, influencing processes such as gene expression and metabolism. This interaction is critical for its therapeutic effects in various diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 19 µg/mL |

These results position it as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines and may serve as an anti-inflammatory agent in conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

In studies involving neuronal cells, the compound has shown promise in protecting against neurodegeneration by reducing markers associated with apoptosis and enhancing cell viability under stress conditions. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuroprotection : A study demonstrated that treatment with this compound significantly decreased cell death in models of oxidative stress.

- Antimicrobial Efficacy : Comparative studies showed that it exhibited greater efficacy than standard antibiotics against certain bacterial strains .

- Toxicity Assessments : Toxicological evaluations have indicated that while lower doses are beneficial, higher doses may lead to adverse effects, necessitating careful dosage considerations in therapeutic applications.

常见问题

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | N,N-dimethylacetamide | |

| Reaction Time | 5–24 hours (reflux) | |

| Purification | Silica gel (1:10 C6H12/EtOAc) | |

| Crystallization | Ethanol-water (slow evaporation) |

Q. Table 2: Spectral Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.2–8.1 (aromatic H) | |

| IR | 550–650 cm⁻¹ (C–Cl) | |

| X-ray | Space group P2₁/c, Z = 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。